6-Acrylamidohexanoic Acid

Overview

Description

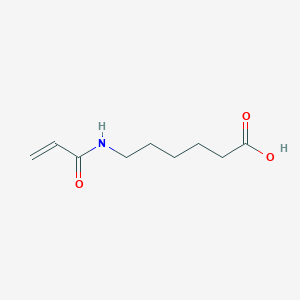

6-Acrylamidohexanoic acid (AHA, CAS 20766-85-2) is a bifunctional monomer with an acrylamide group and a terminal carboxylic acid. Its molecular formula is C₉H₁₅NO₃ (MW: 185.22 g/mol), and it exists as a white-yellow crystalline powder with a melting point of 89°C . AHA is widely used in polymer chemistry, particularly in synthesizing hydrogels, due to its dual functionality: the acrylamide group enables radical polymerization, while the carboxylic acid allows post-polymerization modifications, such as covalent tethering of extracellular matrix (ECM) proteins . It has emerged as a critical component in bioengineering, enabling independent control of hydrogel stiffness and ECM tethering density . Applications span stem cell culture, ionic conductive organogels, and pH-responsive self-healing materials .

Preparation Methods

Chemical Properties and Background

- Molecular Formula: $$ C9H{15}NO_3 $$

- Molecular Weight: 185.22 g/mol

- Physical State: Solid (white to almost white powder/crystal)

- Melting Point: 87–91°C

- Solubility: Soluble in methanol.

Preparation Methods

Amidation Reaction

The most common method for synthesizing 6-Acrylamidohexanoic Acid involves an amidation reaction between acrylic acid and 6-aminohexanoic acid.

Reaction Scheme:

$$

CH2=CHCOOH + H2N(CH2)5COOH \rightarrow CH2=CHCONH(CH2)_5COOH

$$

- Reagents:

- Acrylic acid (reactant)

- 6-Aminohexanoic acid (reactant)

- Catalyst: Commonly sulfuric acid or phosphoric acid is used to promote the reaction.

- Solvent: Methanol or water can be employed to dissolve the reactants.

-

- Temperature: Typically maintained at 60–80°C.

- Reaction Time: Several hours, depending on the catalyst and solvent used.

- pH Adjustment: The reaction mixture is neutralized post-reaction using sodium hydroxide or another base.

Esterification Followed by Amidation

An alternative method involves esterification of acrylic acid with an alcohol derivative of hexanoic acid, followed by amidation.

Reaction Scheme:

$$

CH2=CHCOOR + NH2(CH2)5COOH \rightarrow CH2=CHCONH(CH2)_5COOH

$$

- Reagents:

- Acrylic ester (e.g., methyl acrylate)

- Hexanoic acid derivative with an amino group

-

- Esterification is conducted under acidic conditions with catalysts like sulfuric acid.

- Amidation occurs at elevated temperatures (80–100°C) in a solvent such as methanol.

-

- Similar recrystallization techniques are applied to isolate the product.

Direct Acrylation

Direct acrylation of 6-aminohexanoic acid using acrylic chloride or acrylic anhydride can also yield the desired compound.

Reaction Scheme:

$$

CH2=CHCOCl + NH2(CH2)5COOH \rightarrow CH2=CHCONH(CH2)_5COOH

$$

- Reagents:

- Acrylic chloride (reactant)

- 6-Aminohexanoic acid (reactant)

- Solvent: Dichloromethane or tetrahydrofuran (THF)

-

- Temperature: Reaction performed at room temperature or slightly elevated temperatures.

- Catalyst: Triethylamine is often used to neutralize hydrochloric acid released during the reaction.

Reaction Analysis

| Method | Key Reagents | Temperature Range | Purification Steps | Yield (%) |

|---|---|---|---|---|

| Amidation | Acrylic Acid + Aminohexanoic Acid | 60–80°C | Recrystallization | ~85–90 |

| Esterification-Amidation | Acrylic Ester + Aminohexanoic Acid | 80–100°C | Recrystallization | ~75–85 |

| Direct Acrylation | Acrylic Chloride + Aminohexanoic Acid | Room Temp – 50°C | Column Chromatography | ~70–80 |

Key Findings

- The amidation method is preferred for its simplicity and higher yield compared to other methods.

- Direct acrylation provides a cleaner reaction pathway but requires specialized reagents like acrylic chloride, which may increase costs.

- Purity levels exceeding 98% are achievable through recrystallization techniques, essential for applications in polymer synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Acrylamidohexanoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amide group in this compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides and esters.

Scientific Research Applications

6-Acrylamidohexanoic acid (AHA) is a chemical compound with the molecular formula . It has a variety of applications, particularly in the creation of hydrogels and other polymers .

Key Information:

- IUPAC Name: 6-(prop-2-enoylamino)hexanoic acid

- Molecular Weight: 185.22 g/mol

- CAS Registry Number: 20766-85-2

Applications in Scientific Research

This compound is used in a variety of scientific applications, particularly in the fields of hydrogels, stem cell research, and polymerization .

Hydrogels

AHA is a useful co-factor in hydrogels because it can bind to acrylamide chains without crosslinking them together . The terminal carboxyl groups of AHA can act as anchorage points for covalent extracellular matrix (ECM) protein binding by forming an amine-reactive ester through a carbodiimide reaction .

- StemBond Hydrogels: AHA is used to create StemBond hydrogels that promote strong pluripotent stem cell attachment . StemBond hydrogels allow better control over the binding and surface density of carboxyl groups because the AHA chains polymerize with acrylamide .

- Self-Healing Hydrogels: this compound crosslinked hydrogels enable self-healing . The carboxylic and amide groups create hydrogen bonds between the parts, which leads to the self-healing of an irreversibly bonded polymer matrix . Healing is only possible at low pH-values and corresponding protonated groups .

Polymerization

pH-responsive poly(6-(acrylamido)hexanoic acid) (PAaH)-grafted silica particles (PAaH-SiO2) can be prepared via reversible addition-fragmentation chain transfer (RAFT)-controlled radical polymerization using CPD-SiO2 . The solubility of PAaH in water is strongly dependent on the pH of the solution . PAaH-SiO2 was flocculated at pH 3 because of the hydrophobic interaction of the grafted PAaH chains with protonated carboxyl pendant groups .

Other Applications

- Liquid Marbles: Poly(6-(acrylamido)hexanoic acid) (PAaH)-grafted micrometer-sized silica particles (PAaH-SiO2) are used as ‘liquid marble’ stabilizers, and their surface hydrophobicity/hydrophilicity can be tuned with external pH stimuli .

- Cell Culture: Poly(acrylamide) (PAAm) hydrogel beads with adjustable, soft elastic properties can be generated for scalable cell culture .

Mechanism of Action

The exact mechanism of action of 6-Acrylamidohexanoic Acid is not fully understood. it is known to act as a catalyst in compound synthesis. The compound interacts with molecular targets and pathways involved in the synthesis of peptides and proteins .

Comparison with Similar Compounds

Structural Analogs with Varied Functional Groups

AHA belongs to a family of hexanoic acid derivatives modified with acrylamide or related groups. Key analogs include:

Key Differences :

- Reactivity: AHA’s acrylamide group supports radical polymerization, whereas methacrylamide derivatives (e.g., 6-methacrylamidohexanoic acid) form more rigid polymers due to steric hindrance from the methyl group .

- Functionality: AHA’s terminal carboxylic acid enables covalent ECM binding, unlike non-functionalized acrylamides (e.g., acrylamide) .

- Solubility: Tertiary amino analogs (e.g., 6-(dimethylamino)hexanoic acid) exhibit pH-dependent solubility, making them suitable for stimuli-responsive systems, while AHA is ionizable but less pH-sensitive .

Performance in Hydrogel Systems

AHA is distinguished by its ability to decouple mechanical stiffness from ECM tethering. For example:

- StemBond Hydrogels : AHA-modified polyacrylamide hydrogels allow precise control of carboxyl group density for ECM protein binding without altering stiffness . In contrast, traditional hydrogels using acrylic acid (AA) or PEG derivatives require trade-offs between stiffness and functionalization .

- Ionic Conductivity: AHA-based organogels exhibit higher ionic conductivity (up to 1.2 mS/cm) compared to non-functionalized acrylamide gels, attributed to the carboxylic acid’s ionizable nature .

- Self-Healing : Polyvinyl alcohol (PVA)/AHA hydrogels show superior pH-responsive self-healing (90% recovery) due to dynamic hydrogen bonding between -COOH and -OH groups, outperforming AA-based systems .

Biological Activity

6-Acrylamidohexanoic acid (AHA) is a compound of significant interest in the fields of biomaterials and tissue engineering due to its unique chemical properties and biological activities. This article delves into the biological activity of AHA, discussing its applications, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both acrylamide and carboxylic functional groups. Its chemical formula is , and it has a molecular weight of 185.23 g/mol. The acrylamide moiety allows for polymerization, while the carboxylic acid group can participate in various chemical reactions, making AHA suitable for creating hydrogels with tailored properties.

Applications in Biomaterials

AHA is primarily utilized in the synthesis of hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water. These hydrogels have numerous applications in:

- Tissue Engineering: Serving as scaffolds for cell attachment and growth.

- Drug Delivery Systems: Facilitating controlled release of therapeutic agents.

- Wound Dressings: Providing a moist environment conducive to healing.

Mechanisms of Biological Activity

The biological activity of AHA can be attributed to several mechanisms:

-

Cell Adhesion and Proliferation:

- AHA-modified hydrogels enhance cell attachment due to the presence of carboxyl groups that can bind to primary amines on extracellular matrix (ECM) proteins. This interaction promotes stronger adhesion and proliferation of stem cells, as demonstrated in studies where mouse embryonic stem cells (mESCs) showed increased attachment on AHA-functionalized substrates compared to standard hydrogels .

- Self-Healing Properties:

- pH-Responsive Behavior:

Case Studies

-

Study on Stem Cell Attachment:

In a comparative study involving different concentrations of AHA in hydrogels, it was found that moderate to high concentrations significantly improved mESC attachment and viability compared to lower concentrations and standard PAAm hydrogels. The study highlighted that the density of tethering points influenced cell behavior on soft versus stiff substrates . -

Self-Healing Mechanism Investigation:

Research exploring the self-healing properties of AHA-based hydrogels revealed that at lower pH levels, the healing efficiency was markedly higher due to enhanced hydrogen bonding interactions. Conversely, at higher pH levels, electrostatic repulsion reduced healing capabilities .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H15NO3 |

| Molecular Weight | 185.23 g/mol |

| Application Areas | Tissue Engineering, Drug Delivery |

| Self-Healing pH Range | Low pH (optimal) |

| Concentration of AHA | Cell Attachment |

|---|---|

| Low (0-1%) | Poor attachment |

| Moderate (2-5%) | Significant improvement |

| High (6-10%) | Optimal attachment |

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 6-acrylamidohexanoic acid, and how is purity validated?

The monomer is synthesized via a nucleophilic reaction between 6-aminohexanoic acid and acryloyl chloride in a H₂O/dioxane solvent mixture, with Na₂CO₃ as a hydrogen chloride scavenger. Maintaining a reaction temperature of 5°C minimizes exothermic side reactions. Post-synthesis, purity is validated using ¹H-NMR (peaks at δ 1.3–1.7 ppm for aliphatic protons and δ 6.2–6.4 ppm for acrylamide double bonds), ATR-FT-IR (amide C=O stretch at 1618 cm⁻¹), and GC-MS (molecular ion peak at m/z 185) .

Q. What characterization methods are essential for evaluating this compound-based polymers?

Key methods include:

- Swelling ratio : Measured gravimetrically after equilibration in buffer solutions to assess pH-responsive behavior .

- Ionic conductivity : Evaluated via electrochemical impedance spectroscopy (EIS) in organogels containing alkali bases (LiOH, NaOH, KOH) .

- Mechanical properties : Tensile strength and elasticity are quantified using dynamic mechanical analysis (DMA) .

- Structural analysis : ATR-FT-IR identifies hydrogen bonding (e.g., amide N-H at 3334 cm⁻¹) and crosslinking efficiency .

Q. How should researchers safely handle and store this compound in laboratory settings?

- PPE : Wear nitrile gloves, chemical safety goggles, and flame-retardant lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors; ensure eyewash stations and safety showers are accessible .

- Storage : Keep containers tightly sealed in dry, ventilated areas away from ignition sources. Opened containers must be resealed to prevent moisture absorption .

Advanced Research Questions

Q. How do initiator systems (e.g., APS/TEMED) influence the polymerization kinetics and chain length of this compound-based polymers?

Higher initiator concentrations (e.g., ammonium persulfate, APS) generate shorter polymer chains due to increased radical density, resulting in brittle gels. Lower concentrations yield longer chains and flexible networks but require longer polymerization times. Oxygen inhibition is mitigated by nitrogen purging, which reduces radical scavenging and ensures consistent chain growth .

Q. What strategies resolve contradictions between swelling capacity and ionic conductivity in this compound-based hydrogels?

At low pH (≤4), protonated carboxyl groups form hydrogen bonds, reducing swelling but enabling self-healing. At higher pH (≥7), deprotonation increases swelling via electrostatic repulsion but reduces ionic conductivity due to fewer mobile ions. Balancing these properties requires optimizing crosslinker density (e.g., tetraethylene glycol diacrylate) and alkali base concentration (e.g., 0.1–0.5 M LiOH) .

Q. How can researchers design pH-responsive organogels with tunable mechanical properties?

- Co-monomer selection : N,N-dimethylacrylamide enhances hydrophilicity and chain flexibility, improving swelling ratios .

- Crosslinker type : Diethylene glycol diacrylate increases elasticity, while N,N-methylenebisacrylamide enhances rigidity .

- Solvent systems : Ethylene glycol (EG) improves ionic conductivity (up to 1.2 mS/cm) but reduces tensile strength. Viscosity measurements (Table 16 in ) guide solvent-polymer compatibility.

Q. What methodologies address conflicting data on environmental stability and degradation of this compound-based materials?

- Containment : Spills must be vacuum-collected to prevent environmental release; disposal follows hazardous waste protocols .

- Degradation studies : Accelerated aging tests (e.g., UV exposure, thermal cycling) quantify decomposition products like CO and NOₓ .

- Bioaccumulation potential : Use OECD 307 guidelines to assess soil mobility and persistence in simulated environments .

Q. Methodological Recommendations

- Experimental design : Use a factorial design of experiments (DoE) to evaluate interactions between monomer ratio, crosslinker type, and solvent .

- Data interpretation : Apply time-temperature superposition (TTS) models to predict long-term mechanical behavior from short-term DMA data .

- Conflict resolution : Employ multivariate analysis (e.g., PCA) to disentangle pH effects from ionic strength variations in conductivity-swelling datasets .

Properties

IUPAC Name |

6-(prop-2-enoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-8(11)10-7-5-3-4-6-9(12)13/h2H,1,3-7H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQWCPXBLNGTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314796 | |

| Record name | 6-Acrylamidohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20766-85-2 | |

| Record name | 20766-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Acrylamidohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acrylamidohexanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.